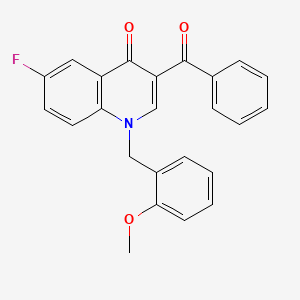

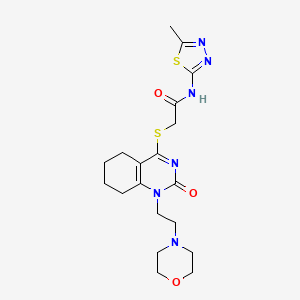

3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

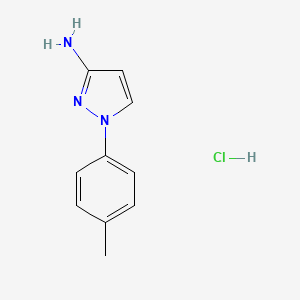

The compound "3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" is a fluorine-substituted quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of a benzoyl group and a methoxybenzyl moiety in the compound suggests it may have unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of quinolinone derivatives can be achieved through various methods. One such method is the one-pot synthesis approach, which has been demonstrated for the synthesis of benzo[f]quinolin-3-ones through photoannulation of chloropyridinones with phenylacetylene . Although the specific synthesis of "3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by a quinoline core, which can be further modified with various substituents. The fluorine atom in the compound is likely to influence its electronic properties and reactivity due to its high electronegativity. Crystal structure analysis of related fluorine-substituted compounds has revealed the presence of hydrogen bonds and π-π interactions, which contribute to the stability and solubility of these molecules .

Chemical Reactions Analysis

Quinolinone derivatives can undergo a variety of chemical reactions. For instance, photochromic properties have been observed in 3-(2-benzylbenzoyl)quinolin-4(1H)-ones, which undergo photoreversible reactions under anaerobic conditions . The compound may also exhibit similar photochemical behavior, although specific reactions have not been reported in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. The presence of a methoxy group and a fluorine atom can affect the compound's solubility, stability, and reactivity. For example, fluorine-substituted quinazolinone derivatives have shown improved solubility in water and potential anti-inflammatory activity . These properties suggest that "3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" may also possess similar characteristics, making it a candidate for further pharmacological studies.

Aplicaciones Científicas De Investigación

Cytotoxic Activities

A study investigated the synthesis of isatin derivatives, including compounds similar to 3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one, and evaluated their in vitro cytotoxicity against various cell lines. The results revealed significant cytotoxic activities, highlighting the compound's potential in cancer research and therapy (Reddy et al., 2013).

Photochromism Studies

Another research focused on the photochromic properties of related molecules, providing insights into the photochemical mechanisms that could be relevant for applications in materials science and photophysics (Aloïse et al., 2006).

Synthesis and Transformation

Research on the synthesis of various quinolinone derivatives, including those structurally related to 3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one, has been conducted. These studies are significant for developing new synthetic pathways and understanding chemical transformations of quinolinone compounds (Majumdar & Mukhopadhyay, 2003).

Antibacterial Activity

A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, structurally related to the compound , were synthesized and evaluated for antibacterial activity. These findings could guide the development of new antibacterial agents (Jung et al., 2001).

Fluorescent Properties and Antioxidant Activity

Studies on the synthesis of benzene-fluorinated quinolin-4-ones, similar in structure to 3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one, explored their fluorescent properties and antioxidant activities. This research contributes to the understanding of the photophysical and biological properties of such compounds (Politanskaya et al., 2015).

Anti-Inflammatory Potential

Certain 2-substituted 3-arylquinoline derivatives, structurally akin to 3-benzoyl-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one, were synthesized and their anti-inflammatory effects evaluated. The findings suggest potential for developing new anti-inflammatory agents (Yang et al., 2019).

Propiedades

IUPAC Name |

3-benzoyl-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-22-10-6-5-9-17(22)14-26-15-20(23(27)16-7-3-2-4-8-16)24(28)19-13-18(25)11-12-21(19)26/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJNQLVDYNYSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

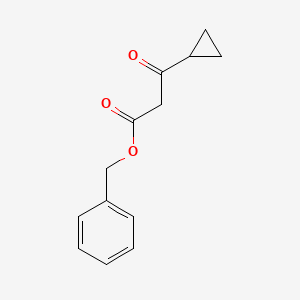

![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)

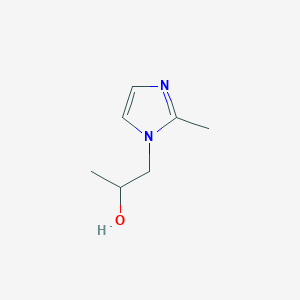

![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)

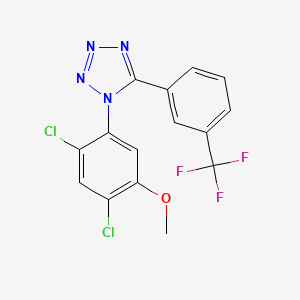

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)